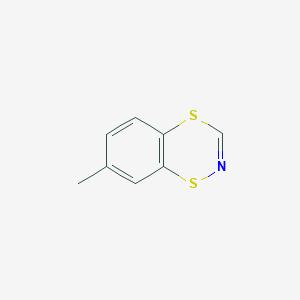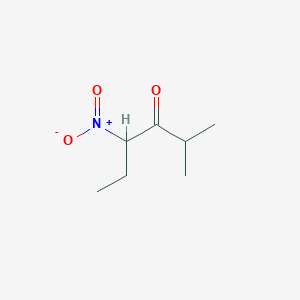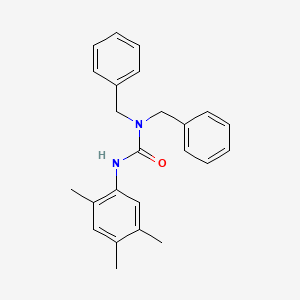
N,N-Dibenzyl-N'-(2,4,5-trimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea: is an organic compound characterized by the presence of two benzyl groups and a trimethylphenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2,4,5-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: While specific industrial production methods for N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multistep synthesis protocols.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in studies involving enzyme inhibition or protein binding.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may be explored for its potential therapeutic properties, including anticancer, antibacterial, or antiviral activities.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Dibenzylurea: Similar structure but lacks the trimethylphenyl group.
N,N-Dibenzyl-N’-phenylurea: Similar structure but with a phenyl group instead of a trimethylphenyl group.
Uniqueness: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
Eigenschaften
CAS-Nummer |
86764-36-5 |
|---|---|
Molekularformel |
C24H26N2O |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-18-14-20(3)23(15-19(18)2)25-24(27)26(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
CRIIESGQQIOAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


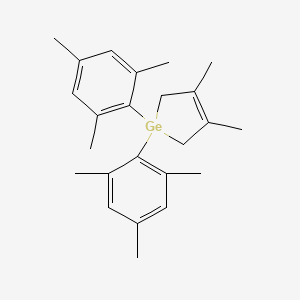
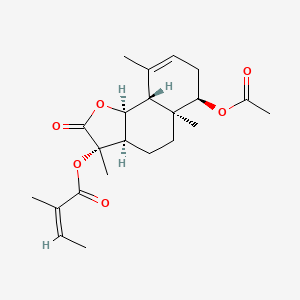
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
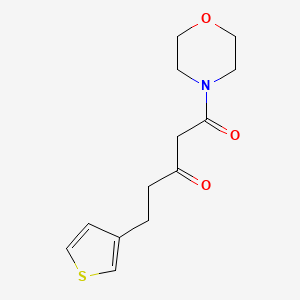
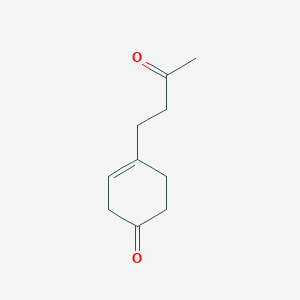


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)


![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
